

A Comparative Guide to 5,5'-Dibromo-BAPTA for Calcium Signaling Research

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Compound of Interest

Compound Name: 5,5'-Dibromo-bapta

Cat. No.: B1147785

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For researchers, scientists, and drug development professionals, the precise control of intracellular calcium (Ca^{2+}) is paramount for elucidating its role in a myriad of cellular processes. **5,5'-Dibromo-BAPTA** is a key tool in this endeavor, acting as a rapid chelator of Ca^{2+} ions. This guide provides a comprehensive literature review of studies utilizing **5,5'-Dibromo-BAPTA**, offering a comparative analysis with other common calcium buffering agents, detailed experimental protocols, and visualizations of implicated signaling pathways.

Performance Comparison of Calcium Chelators

5,5'-Dibromo-BAPTA belongs to the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) family of Ca^{2+} chelators. These chelators are distinguished from others, such as EGTA, by their faster on-rate for Ca^{2+} binding. This property makes BAPTA derivatives particularly suitable for studying rapid Ca^{2+} dynamics. The performance of **5,5'-Dibromo-BAPTA** is best understood in comparison to its parent compound, BAPTA, and the widely used chelator, EGTA.

Feature	5,5'-Dibromo-BAPTA	BAPTA	EGTA
Ca ²⁺ Dissociation Constant (Kd)	~1.6 - 3.6 μ M[1]	~160 nM (in the absence of Mg ²⁺)[1]	~150 nM
Ca ²⁺ On-Rate	Fast	Fast	Slow
Selectivity for Ca ²⁺ over Mg ²⁺	High	High	High
pH Sensitivity	Low	Low	Higher
Formulations	Acetoxymethyl (AM) ester (cell-permeant), Salt (cell-impermeant)	Acetoxymethyl (AM) ester (cell-permeant), Salt (cell-impermeant)	Acetoxymethyl (AM) ester (cell-permeant), Salt (cell-impermeant)

Experimental Applications and Protocols

5,5'-Dibromo-BAPTA has been extensively utilized in neuroscience to investigate the role of presynaptic Ca²⁺ in neurotransmitter release and synaptic plasticity. Its intermediate affinity for Ca²⁺ makes it a valuable tool for buffering, but not completely eliminating, Ca²⁺ transients.

Experimental Protocol: Loading of 5,5'-Dibromo-BAPTA-AM into Cultured Neurons

This protocol is a generalized procedure based on common practices for loading BAPTA-AM esters into cultured cells.

Materials:

- **5,5'-Dibromo-BAPTA**, AM ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or desired extracellular buffer

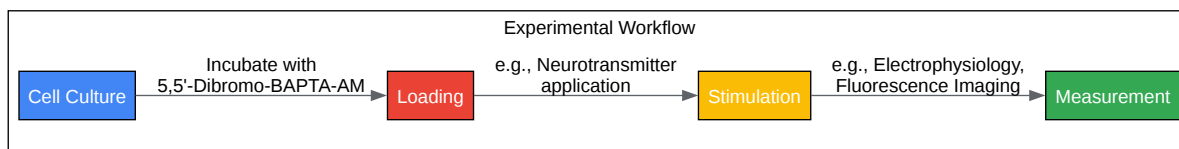
- Cultured neurons on coverslips

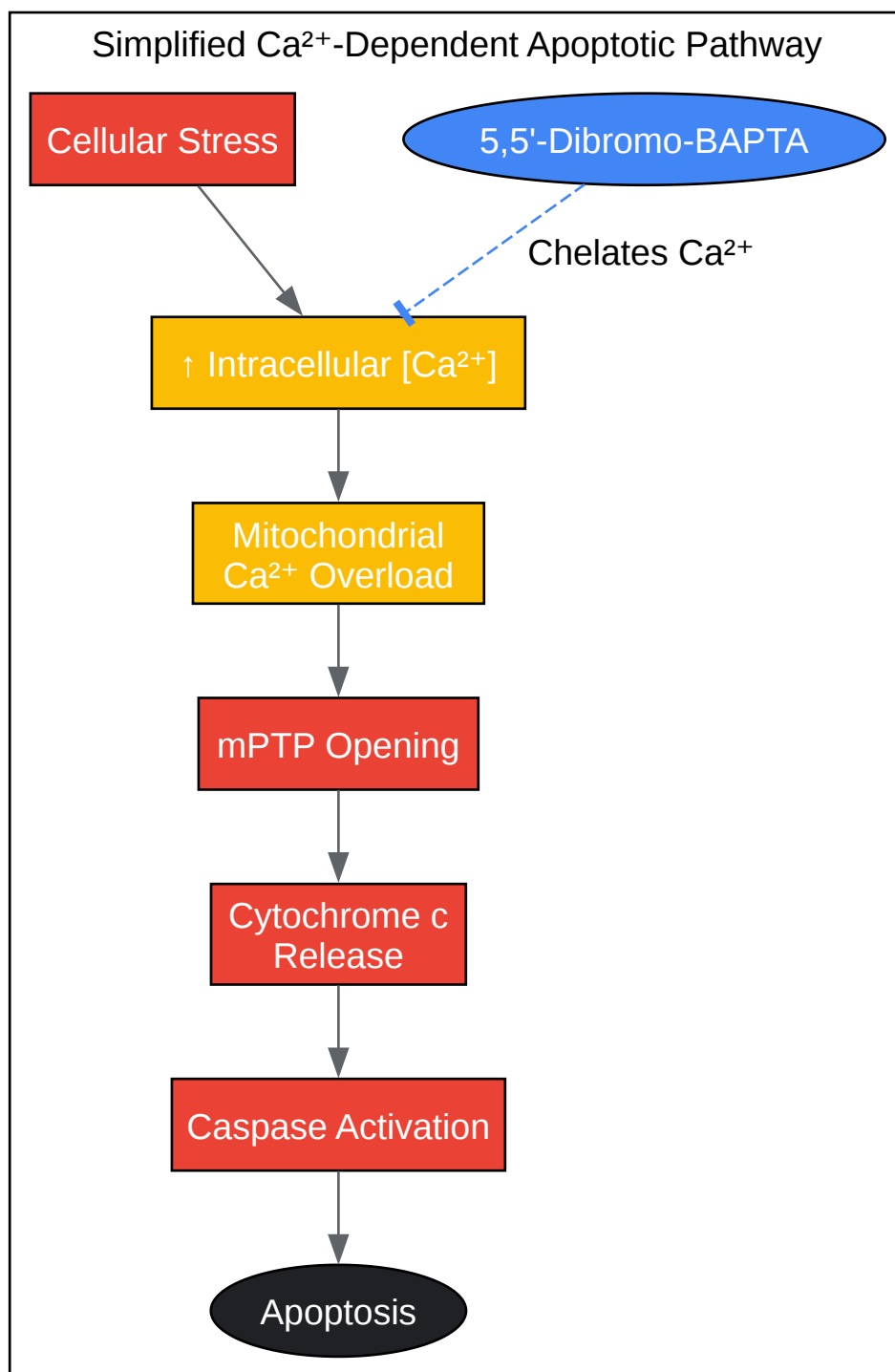
Procedure:

- **Stock Solution Preparation:** Prepare a 1-10 mM stock solution of **5,5'-Dibromo-BAPTA, AM** in anhydrous DMSO. Store desiccated at -20°C, protected from light.
- **Loading Solution Preparation:** On the day of the experiment, dilute the stock solution into the desired extracellular buffer to a final concentration typically ranging from 1-10 µM. To aid in the dispersion of the AM ester in the aqueous solution, an equal volume of a 20% Pluronic F-127 solution in DMSO can be added to the stock solution before dilution.
- **Cell Loading:** Replace the culture medium with the loading solution containing **5,5'-Dibromo-BAPTA, AM**.
- **Incubation:** Incubate the cells for 30-60 minutes at 37°C. The optimal loading time and concentration should be determined empirically for each cell type and experimental condition.
- **Washing:** After incubation, wash the cells 2-3 times with fresh, warm extracellular buffer to remove excess chelator.
- **De-esterification:** Allow the cells to incubate in fresh buffer for at least 30 minutes at room temperature to ensure complete de-esterification of the AM ester by intracellular esterases, which traps the active chelator inside the cell.

Signaling Pathways and Experimental Workflows

The precise control of intracellular Ca^{2+} by chelators like **5,5'-Dibromo-BAPTA** is crucial for dissecting its role in various signaling cascades. Below are representative diagrams of a generic experimental workflow for studying the effect of Ca^{2+} chelation and a simplified signaling pathway involving Ca^{2+} -dependent apoptosis.





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References

- 1. interchim.fr [interchim.fr]
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